REACTION_SMILES
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[Al+3:17].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[H-:16].[H-:19].[H-:20].[H-:21].[Li+:18].[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])([CH3:14])[CH3:15])[cH:6][cH:7]1.[Na+:23].[OH-:22]>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([C:8]([CH2:9][OH:10])([CH3:14])[CH3:15])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)c1ccc(N)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
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product
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Smiles
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CC(C)(CO)c1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |